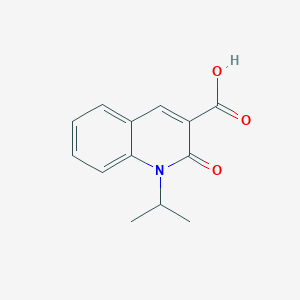
1-Isopropyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
Cat. No. B185150
M. Wt: 231.25 g/mol
InChI Key: UUCJNYSXZJNSLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07875629B2
Procedure details


1,1-dioxotetrahydro-1λ6-thiophen-3-ylamine trifluoroacetic acid salt (500 mg; 2 mmol), N,N′-diisopropylethylamine (0.35 mL), and sodium triacetoxyborohydride (422 mg; 2 mmol) was added to a vial containing 10 mL of dichloromethane. The mixture was stirred for 5 minutes prior to the addition of 1-isopropyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid {(1S,3R,5R)-8-[(2,2-dihydroxy)ethyl]-8-azabicyclo[3.2.1]oct-3-yl}amide (0.427 g). The final mixture was stirred for 1 h, at which time the reaction was judged to be complete based on HPLC and mass spectrometric analysis. Water (20 mL) was slowly added to quench the remaining reducing agent. The mixture was diluted with 100 mL of dichloromethane, and shaken in a funnel before collecting the organic layer. The organic layer was washed with 1M NaOH (40 mL) and brine (50 mL), dried over MgSO4, and evaporated to yield the title intermediate as a colorless solid. This crude product was used in the next step without further treatment.
Name
1,1-dioxotetrahydro-1λ6-thiophen-3-ylamine trifluoroacetic acid salt
Quantity
500 mg
Type
reactant
Reaction Step One




[Compound]
Name
1-isopropyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid {(1S,3R,5R)-8-[(2,2-dihydroxy)ethyl]-8-azabicyclo[3.2.1]oct-3-yl}amide
Quantity
0.427 g
Type
reactant
Reaction Step Three

[Compound]
Name
final mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers


|
REACTION_CXSMILES
|
F[C:2](F)(F)[C:3]([OH:5])=[O:4].O=S1(=O)C[CH2:12][CH:11](N)[CH2:10]1.CC[N:18]([CH:22]([CH3:24])[CH3:23])[CH:19]([CH3:21])[CH3:20].C(O[BH-](O[C:35](=[O:37])C)OC(=O)C)(=O)C.[Na+].Cl[CH2:40]Cl>O>[CH:22]([N:18]1[C:19]2[C:20](=[CH:10][CH:11]=[CH:12][CH:21]=2)[CH:40]=[C:2]([C:3]([OH:5])=[O:4])[C:35]1=[O:37])([CH3:23])[CH3:24] |f:0.1,3.4|
|
Inputs


Step One
|
Name
|
1,1-dioxotetrahydro-1λ6-thiophen-3-ylamine trifluoroacetic acid salt
|
|
Quantity
|
500 mg
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=O)O)(F)F.O=S1(CC(CC1)N)=O
|
|
Name
|
|
|
Quantity
|
0.35 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCN(C(C)C)C(C)C
|
|
Name
|
|
|
Quantity
|
422 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClCCl
|
Step Three
[Compound]
|
Name
|
1-isopropyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid {(1S,3R,5R)-8-[(2,2-dihydroxy)ethyl]-8-azabicyclo[3.2.1]oct-3-yl}amide
|
|
Quantity
|
0.427 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
[Compound]
|
Name
|
final mixture
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred for 5 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to quench the
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The mixture was diluted with 100 mL of dichloromethane
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
shaken in a funnel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
before collecting the organic layer
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with 1M NaOH (40 mL) and brine (50 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
Outcomes


Product
Details
Reaction Time |
5 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)N1C(C(=CC2=CC=CC=C12)C(=O)O)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

